Alkaline phosphatase

Description

Structure

3D Structure

Properties

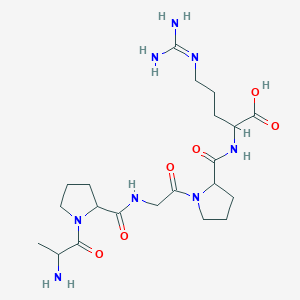

IUPAC Name |

2-[[1-[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZMJCSORYKOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Alkaline phosphatase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-78-9 | |

| Record name | Alkaline phosphatase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphatase, alkaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Enduring Significance of Alkaline Phosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of alkaline phosphatase (ALP), an enzyme of profound importance in both fundamental biology and clinical diagnostics. From its initial identification as a key player in bone mineralization to its multifaceted roles in cellular signaling and its utility as a biomarker, the story of this compound is a compelling narrative of scientific inquiry. This document provides a detailed account of the key experiments, methodologies, and conceptual leaps that have shaped our understanding of this ubiquitous enzyme.

The Dawn of an Enzyme: Robison's Discovery and the Calcification Hypothesis

The history of this compound begins in the early 1920s with the pioneering work of British biochemist Robert Robison at the Lister Institute in London. Intrigued by the process of bone formation, Robison hypothesized that an enzyme capable of hydrolyzing organic phosphate (B84403) esters might play a crucial role in providing the inorganic phosphate necessary for the deposition of calcium phosphate, the primary mineral component of bone.

In his landmark 1923 paper published in the Biochemical Journal, Robison demonstrated the presence of a potent "phosphoric esterase" in the ossifying cartilage of young rats and rabbits.[1] This enzyme, which exhibited optimal activity in an alkaline environment (around pH 8.8-9.4), was capable of liberating inorganic phosphate from substrates like glycerophosphate and hexosephosphates.[2] This initial discovery laid the groundwork for what would become known as the "Robison's calcification hypothesis."

Key Early Experiments by Robison and Colleagues

Robison, often in collaboration with colleagues such as Katharine Soames and Marjorie Martland, conducted a series of elegant experiments to characterize this newly discovered enzyme and to test its proposed role in ossification.

Experimental Protocol: Measurement of Phosphatase Activity in Tissues (Adapted from Robison, 1923 & Robison and Soames, 1924) [1][2]

-

Tissue Preparation:

-

Tissues (e.g., ossifying cartilage, non-ossifying cartilage, liver, kidney) were dissected from young, actively growing animals (e.g., rats, rabbits).

-

The tissues were finely minced and ground with sand or in a mortar to create a homogenous pulp.

-

The pulp was then extracted with a known volume of water or a weak sodium bicarbonate solution, often with the addition of chloroform (B151607) as a preservative. The mixture was left to extract for a period, typically overnight, at a low temperature.

-

The resulting extract was filtered to remove solid debris.

-

-

Enzyme Assay:

-

A defined volume of the tissue extract was added to a solution containing a known concentration of a phosphate ester substrate (e.g., sodium glycerophosphate or calcium hexosemonophosphate).

-

The reaction mixture was buffered to an alkaline pH, typically using a sodium carbonate-bicarbonate buffer.

-

The mixture was incubated at a constant temperature, usually 37°C, for a specific duration (e.g., 3 to 24 hours).

-

Control experiments were run in parallel, either by boiling the tissue extract to inactivate the enzyme or by omitting the extract altogether.

-

-

Measurement of Liberated Inorganic Phosphate:

-

At the end of the incubation period, the reaction was stopped by the addition of trichloroacetic acid, which precipitates proteins.

-

The mixture was filtered, and the concentration of inorganic phosphate in the filtrate was determined using the Briggs modification of the Bell-Doisy method. This colorimetric method involves the reaction of phosphate with molybdate (B1676688) in the presence of a reducing agent (hydroquinone and sulfite) to produce a blue color, the intensity of which is proportional to the phosphate concentration.

-

The amount of phosphate liberated by the enzyme was calculated by subtracting the phosphate concentration in the control from that in the experimental sample.

-

Quantitative Data from Robison's Early Experiments

The following table summarizes some of the key quantitative findings from Robison's initial studies, demonstrating the high phosphatase activity in ossifying tissues compared to other tissues.

| Tissue | Substrate | Incubation Time (hours) | % Hydrolysis of Substrate | Reference |

| Ossifying Cartilage (Rabbit) | Sodium Glycerophosphate | 3 | 75 | [2] |

| Non-ossifying Cartilage (Rabbit) | Sodium Glycerophosphate | 24 | 0 | [2] |

| Kidney (Rabbit) | Sodium Glycerophosphate | 3 | 90 | [2] |

| Liver (Rabbit) | Sodium Glycerophosphate | 24 | 10 | [2] |

| Bone (young rat) | Hexosemonophosphate | 22 | 84 | [3] |

| Teeth (kitten) | Sodium Glycerophosphate | 24 | 91 | [3] |

Note: The values are illustrative of the magnitude of differences observed and are compiled from the text of the cited papers.

The "Second Mechanism" and the Role of Inorganic Pyrophosphate

While Robison's initial hypothesis was compelling, he himself recognized that it was incomplete. He observed that for calcification to occur in vitro, the concentrations of calcium and phosphate required were higher than those found in normal plasma. This led him to propose the existence of a "second mechanism" that would facilitate the deposition of calcium phosphate at physiological concentrations.

The nature of this second mechanism remained elusive for several decades. The crucial breakthrough came in the 1960s through the study of a rare genetic disorder called hypophosphatasia (HPP) . First described in 1948, HPP is characterized by defective bone mineralization, despite normal or even elevated levels of serum calcium and phosphate, and paradoxically low levels of this compound.[4]

In the 1960s, researchers R. Graham G. Russell and Herbert Fleisch discovered that patients with HPP excrete high levels of inorganic pyrophosphate (PPi) in their urine.[4] PPi is a potent inhibitor of hydroxyapatite (B223615) crystal formation. This finding led to the realization that a key physiological role of tissue-nonspecific this compound (TNAP), the isoenzyme deficient in HPP, is to hydrolyze PPi, thereby removing this inhibitor and allowing bone mineralization to proceed. This discovery provided the long-sought-after "second mechanism" in Robison's hypothesis.

Experimental Workflow: Discovery of PPi in Hypophosphatasia

Caption: Workflow illustrating the discovery of PPi's role in hypophosphatasia.

The Expanding Family: Discovery and Characterization of this compound Isoenzymes

As research progressed, it became clear that "this compound" was not a single entity but rather a family of isoenzymes with distinct tissue origins and biochemical properties. The development of new biochemical techniques in the mid-20th century was instrumental in the discovery and characterization of these different forms.

The primary human this compound isoenzymes are:

-

Tissue-Nonspecific this compound (TNAP): Found in liver, bone, and kidney.

-

Intestinal this compound (IAP)

-

Placental this compound (PLAP)

-

Germ Cell this compound (GCAP)

Several methods were developed to differentiate these isoenzymes, primarily exploiting their differences in heat stability and their differential inhibition by certain chemical compounds.

Methods for Isoenzyme Differentiation

2.1.1. Heat Inactivation

One of the earliest and simplest methods for distinguishing ALP isoenzymes is based on their differential stability to heat. By incubating a serum sample at a specific temperature (typically 56°C) for a defined period, the activity of the heat-labile isoenzymes is selectively reduced.[5][6]

Experimental Protocol: Heat Inactivation of ALP Isoenzymes

-

A serum sample is divided into two aliquots.

-

The total ALP activity is measured in the first (unheated) aliquot.

-

The second aliquot is incubated in a water bath at 56°C for a specific time (e.g., 10 or 15 minutes).

-

The residual ALP activity in the heated aliquot is measured.

-

The percentage of heat-stable ALP is calculated.

Heat Stability of Major ALP Isoenzymes

| Isoenzyme | Heat Stability | % Activity Remaining after 10 min at 56°C |

| Placental (PLAP) | Very Stable | > 90% |

| Intestinal (IAP) | Moderately Stable | ~50-60% |

| Liver | Moderately Labile | ~30-50% |

| Bone | Very Labile | < 20% |

2.1.2. Chemical Inhibition

Specific chemical inhibitors can also be used to differentiate ALP isoenzymes. Two of the most well-characterized inhibitors are urea (B33335) and L-phenylalanine.

-

Urea Inhibition: Urea denatures proteins, and the different ALP isoenzymes exhibit varying degrees of susceptibility to this denaturation. The order of inactivation by urea is generally: Bone > Liver > Intestinal > Placental.[1][3]

-

L-Phenylalanine Inhibition: The amino acid L-phenylalanine is a potent and specific uncompetitive inhibitor of intestinal and placental alkaline phosphatases, with much less effect on the liver and bone isoenzymes.[7][8]

Experimental Protocol: L-Phenylalanine Inhibition of ALP Isoenzymes

-

A serum sample is divided into two aliquots.

-

The total ALP activity is measured in the first aliquot.

-

A known concentration of L-phenylalanine is added to the second aliquot, which is then incubated.

-

The residual ALP activity in the presence of L-phenylalanine is measured.

-

The percentage of inhibition is calculated.

Differential Inhibition of ALP Isoenzymes

| Isoenzyme | Inhibition by L-Phenylalanine (5 mM) | Inhibition by Urea (3 M) |

| Intestinal (IAP) | ~75-80% | Moderate |

| Placental (PLAP) | ~75-80% | Low |

| Liver | ~10% | High |

| Bone | ~10% | Very High |

2.1.3. Electrophoresis

The development of electrophoretic techniques provided a powerful tool for the physical separation of ALP isoenzymes based on their differences in size and electrical charge.[9][10] This allowed for a more direct visualization and quantification of the different forms present in a sample. Agarose gel and polyacrylamide gel electrophoresis have been widely used.

Logical Workflow for ALP Isoenzyme Identification

Caption: A logical workflow for the differential identification of major ALP isoenzymes.

Tumor-Associated this compound Isoenzymes

The study of this compound took on new significance with the discovery of "eutopic" and "ectopic" expression of isoenzymes in cancer patients.

-

Regan Isoenzyme: In 1968, Fishman and his colleagues identified a heat-stable this compound in the serum of a patient with lung cancer that was biochemically and immunologically indistinguishable from placental this compound (PLAP). This was named the Regan isoenzyme, after the patient in whom it was discovered. Its presence is often associated with various malignancies.

-

Nagao Isoenzyme: This isoenzyme, also similar to PLAP, was discovered in a patient with pleuritis carcinomatosa. It is distinguished from the Regan isoenzyme by its sensitivity to inhibition by L-leucine.[11] The Nagao isoenzyme is now known to be the product of the germ cell this compound (GCAP) gene and is often found in patients with seminoma.[12]

-

Kasahara Isoenzyme: First described in a patient with hepatocellular carcinoma, the Kasahara isoenzyme is a fetal form of intestinal this compound that is re-expressed in some cancers.[13][14]

This compound in Cellular Signaling

Beyond its well-established role in bone mineralization, this compound is now recognized as a key player in various cellular signaling pathways. As an ectoenzyme, it is strategically positioned on the cell surface to modulate extracellular signaling molecules by dephosphorylating them.

Role in Bone Mineralization Signaling

The primary signaling role of TNAP in bone is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This action increases the local concentration of inorganic phosphate (Pi), promoting mineralization.

Caption: Signaling pathway of TNAP in bone mineralization.

Involvement in Lipid Metabolism

Recent research has implicated TNAP in lipid metabolism within adipocytes. Studies have shown that TNAP is expressed late in adipogenesis and its inhibition can affect lipolysis and the expression of genes involved in lipid metabolism and adipokine secretion.[15] This suggests a role for this compound in regulating energy balance and insulin (B600854) sensitivity.

Potential Role in Other Signaling Pathways

The ability of this compound to dephosphorylate a wide range of substrates suggests its potential involvement in numerous other signaling pathways. For example, by dephosphorylating extracellular nucleotides like ATP, it can influence purinergic signaling. Further research is ongoing to fully elucidate the diverse signaling roles of this versatile enzyme.

Conclusion

From its discovery as a "phosphoric esterase" in bone to its current status as a family of isoenzymes with diverse physiological roles and clinical significance, this compound has been a subject of intense scientific investigation for a century. The historical journey of its discovery and characterization is a testament to the power of biochemical inquiry in unraveling the complexities of biological processes. For researchers, scientists, and drug development professionals, a deep understanding of the history and fundamental biochemistry of this compound provides a crucial foundation for future innovations in diagnostics, therapeutics, and our understanding of human health and disease.

References

- 1. Studies on the selective chemical inhibition by urea of this compound isoenzymes in the reaction course - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. A simplified heat-inactivation method for investigating this compound isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of heat inactivation curves of this compound isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of this compound by L-phenylalanine. | Semantic Scholar [semanticscholar.org]

- 9. Overview of Capillary Electrophoresis Analysis of this compound (ALP) with Emphasis on Post-Translational Modifications (PTMs) | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Seminoma-derived Nagao isozyme is encoded by a germ-cell this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cancer and this compound: Kasahara and Kasahara-variant isoenzymes [jstage.jst.go.jp]

- 14. A hepatoma-associated this compound, the Kasahara isozyme, compared with one of the isozymes of FL amnion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue this compound is involved in lipid metabolism and gene expression and secretion of adipokines in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

alkaline phosphatase isoforms and their specific roles

An In-depth Technical Guide to Alkaline Phosphatase Isoforms and Their Specific Roles

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (ALP) refers to a group of metalloenzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH, playing crucial roles in a wide array of physiological processes. In humans, four distinct genes encode for tissue-specific and tissue-nonspecific isoforms, each with unique expression patterns, biochemical properties, and functions. This guide provides a comprehensive overview of the primary ALP isoforms: Tissue-Nonspecific this compound (TNSALP), Intestinal this compound (IAP), Placental this compound (PLAP), and Germ Cell this compound (GCAP). It details their specific roles in processes such as bone mineralization and gut mucosal defense, explores the signaling pathways they modulate, summarizes key quantitative data, and outlines standard experimental protocols for their differentiation and analysis. This document serves as a technical resource for professionals in research and drug development seeking to understand and target ALP isoforms in various physiological and pathological contexts.

Introduction to this compound

This compound (ALP, EC 3.1.3.1) is a ubiquitous enzyme found across all tissues in the human body.[1] Structurally, ALPs are homodimeric, zinc-containing glycoproteins.[1][2] Each catalytic site contains three essential metal ions—two zinc (Zn²⁺) and one magnesium (Mg²⁺)—that are critical for enzymatic activity.[1][2][3] The primary function of ALP is dephosphorylation—the removal of phosphate groups from various molecules, including nucleotides and proteins.[4][5] This activity is optimal at an alkaline pH, typically between 8 and 10.[6]

Human this compound Isoforms

Humans have four main ALP isoenzymes, encoded by at least four different gene loci.[7][8] These can be broadly categorized as tissue-nonspecific and tissue-specific forms.

Tissue-Nonspecific this compound (TNSALP)

Encoded by the ALPL gene, TNSALP is widely expressed, with particularly high concentrations in the liver, bone, and kidneys.[9] While encoded by a single gene, TNSALP exists as different isoforms, most notably the liver and bone isoforms. These isoforms arise from post-translational modifications, primarily differences in glycosylation (carbohydrate content), which alter their physicochemical properties such as electrophoretic mobility and heat stability.[7][10]

Intestinal this compound (IAP)

The ALPI gene encodes for IAP, which is produced by enterocytes in the small intestine and secreted into the intestinal lumen, bloodstream, and stool.[1][11][12] IAP plays a critical role in maintaining intestinal homeostasis.[1][8]

Placental this compound (PLAP)

PLAP is encoded by the ALPP gene and is primarily synthesized by the placenta during pregnancy.[1][8][13] Its levels in the maternal serum rise progressively, especially during the second and third trimesters.[14][15][16]

Germ Cell this compound (GCAP)

Also known as the Nagao isozyme, GCAP is encoded by the ALPG gene. It is highly similar to PLAP and is typically expressed in germ cell neoplasms.[8][17]

Mandatory Visualization: Genetic and Post-Translational Origins of ALP Isoforms

Specific Roles and Signaling Pathways

TNSALP: Bone Mineralization

The bone isoform of TNSALP (BAP) is located on the surface of osteoblasts and is essential for the formation of hard tissue.[9][18] Its primary role is to facilitate the deposition of hydroxyapatite (B223615) crystals, the mineral component of bone.[9][19] TNSALP achieves this by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[9][19] The reduction in local PPi concentration and the supply of Pi promote the growth of hydroxyapatite crystals within the extracellular matrix.[9]

A deficiency in TNSALP activity due to mutations in the ALPL gene leads to a rare genetic disorder called hypophosphatasia (HPP).[4][20] This condition is characterized by defective bone and tooth mineralization, ranging from severe, lethal forms in infants to milder dental or bone issues in adults.[4][21][22]

Mandatory Visualization: TNSALP in Bone Mineralization

IAP: Gut Homeostasis and Innate Immunity

IAP is a key gut mucosal defense factor that maintains intestinal health through several mechanisms.[8][11][23]

-

LPS Detoxification : IAP dephosphorylates the lipid A moiety of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11][24] This detoxification prevents LPS from binding to Toll-like Receptor 4 (TLR4), thereby suppressing the downstream MyD88-dependent inflammatory cascade and reducing intestinal inflammation.[1][8]

-

Gut Barrier Protection : IAP helps maintain the integrity of the intestinal epithelial barrier by regulating the expression of tight junction proteins.[11][23]

-

Microbiome Regulation : By dephosphorylating pro-inflammatory nucleotides like ATP, IAP can modulate the composition of the gut microbiota, promoting the growth of commensal bacteria.[8][11]

-

Lipid Absorption : IAP is also involved in regulating the absorption of dietary lipids in the duodenum.[1][11]

Deficiency in IAP has been linked to chronic inflammatory conditions like inflammatory bowel disease (IBD) and metabolic syndrome.[1][11]

Mandatory Visualization: IAP Role in Gut Inflammation

PLAP and GCAP: Pregnancy and Oncology

During pregnancy, PLAP is secreted by the placenta into the maternal circulation, leading to a physiological elevation of total serum ALP, which can reach 2 to 4 times the non-pregnant upper limit of normal by the third trimester.[14][15] This increase is a benign and expected finding, reflecting placental growth and metabolic activity.[14]

Both PLAP and the closely related GCAP are considered oncodevelopmental proteins, as their expression is often re-activated in various malignancies. They serve as valuable serum tumor markers, particularly for germ cell tumors like seminoma and dysgerminoma.[25][26][27][28] In patients with active seminoma, elevated PLAP levels can aid in staging, signaling recurrence, and monitoring therapeutic response.[25]

Quantitative Data Summary

Quantitative analysis of ALP isoforms is crucial for both research and clinical diagnostics. The tables below summarize key biochemical and clinical parameters.

Table 1: Physicochemical Properties of Major ALP Isoforms

| Property | Bone (TNSALP) | Liver (TNSALP) | Intestinal (IAP) | Placental (PLAP) |

|---|---|---|---|---|

| Gene | ALPL[20] | ALPL[20] | ALPI[12] | ALPP[29] |

| Heat Stability | Labile (inactivated by heat)[20] | More stable than bone[20] | Stable | Highly stable (resists heat)[1] |

| Electrophoretic Mobility | Slower (more sialic acid)[30] | Faster than bone[31] | Variable | Slow |

| Inhibition by L-Phenylalanine | No significant inhibition | No significant inhibition | Inhibited | Inhibited |

Table 2: Clinical Reference Ranges and Pathophysiological Changes

| Isoform/Condition | Typical Serum Contribution (Non-pregnant Adult) | Change in Pathophysiology | Clinical Significance |

|---|---|---|---|

| Total ALP | 44 - 147 IU/L (Varies by lab/age/sex) | Elevated | Liver disease (cholestasis), bone disease (Paget's, fractures, osteomalacia), certain malignancies.[1][18] |

| Decreased | Hypophosphatasia, malnutrition (zinc/magnesium deficiency).[15][20] | ||

| Bone ALP | ~50% of total | Elevated | High bone turnover states (Paget's disease, healing fractures, hyperparathyroidism, osteoporosis).[18][32] |

| Liver ALP | ~50% of total | Elevated | Hepatobiliary disorders, particularly cholestatic conditions.[10] |

| Placental ALP | Undetectable | Elevated | Normal pregnancy (rises from 2nd trimester, peaks in 3rd, up to 2-4x normal total ALP).[14][15] Also in seminoma and other cancers.[13][25] |

Table 3: Example Kinetic Properties of ALP Isoforms

| Enzyme Form | Buffer/Phosphoacceptor | Km (mmol/L) | Vmax (U/L) |

|---|---|---|---|

| Human Liver ALP | 2-amino-2-methyl-1-propanol | 0.40 | 1147 |

| 2-(ethylamino)ethanol | 1.16 | 2397 | |

| Human Bone ALP | 2-amino-2-methyl-1-propanol | 0.50 | 1162 |

| 2-(ethylamino)ethanol | 1.30 | 2580 | |

| Human Placental ALP | 2-amino-2-methyl-1-propanol | 0.28 | 1378 |

| 2-(ethylamino)ethanol | 0.61 | 2918 |

Data derived from a study using p-nitrophenyl phosphate as the substrate. Kinetic values are highly dependent on assay conditions (buffer, pH, temperature).[33]

Methodologies for Isoform Analysis

Differentiating ALP isoforms is essential for accurate diagnosis. Several laboratory procedures are used, often in combination.

Electrophoresis

This is the primary method for separating ALP isoenzymes based on their differences in size, charge, and glycosylation.[34][35]

-

Protocol Outline :

-

Sample Preparation : Serum or plasma is collected. For enhanced separation, samples may undergo pre-treatment.

-

Pre-treatment (Optional) :

-

Neuraminidase Digestion : This enzyme removes sialic acid residues from the glycan chains of ALP.[30] Since the bone isoform is rich in sialic acid, this treatment significantly reduces its anodal electrophoretic mobility, allowing for better separation from the liver isoform.[30]

-

Lectin Affinity : Gels can be prepared containing wheat-germ lectin, which selectively binds the bone isoenzyme, retarding its migration.[36][37]

-

-

Electrophoresis : The prepared sample is applied to an agarose (B213101) gel matrix.[34][37] An electric field is applied, causing the negatively charged isoforms to migrate towards the anode at different rates. The liver fraction typically migrates fastest, followed by bone, placental, and intestinal fractions.[31]

-

Detection : After separation, the gel is incubated with a substrate solution (e.g., a chromogenic or fluorogenic phosphate ester). The ALP isoforms catalyze the hydrolysis of the substrate, producing a colored or fluorescent product that appears as distinct bands.

-

Quantification : The intensity of the bands is measured using a densitometer to determine the relative percentage of each isoform.[31]

-

Mandatory Visualization: Experimental Workflow for ALP Isoform Separation

Heat Inactivation

This method leverages the differential thermal stability of the isoforms.

-

Protocol Outline :

-

Measure the total ALP activity in an initial serum sample.

-

Heat the serum sample at a specific temperature and duration (e.g., 56°C for 10 minutes).

-

Measure the residual ALP activity post-heating.

-

Interpretation : Bone ALP is the most heat-labile and will be significantly inactivated. Placental ALP is very heat-stable and will retain most of its activity. The liver isoform has intermediate stability. The percentage of activity remaining can be used to estimate the contribution of each isoform.

-

Chemical Inhibition

Specific chemical agents can selectively inhibit certain ALP isoforms. For example, L-phenylalanine and L-homoarginine are classic inhibitors used to differentiate intestinal and placental isoforms from bone and liver isoforms.

Immunoassays

For highly specific and sensitive quantification, immunoassays are employed.

-

Methodology : These assays use monoclonal or polyclonal antibodies that specifically recognize epitopes on a particular isoform.

-

Examples :

-

Enzyme-linked immunosorbent assays (ELISAs) are available for the specific measurement of PLAP, which is crucial for its use as a tumor marker.[25][26]

-

Direct immunochemical methods have been developed for the routine measurement of bone-specific ALP (BAP), providing a more accurate assessment of osteoblastic activity.[31]

-

Implications for Drug Development

The distinct roles and expression patterns of ALP isoforms make them relevant targets and biomarkers in drug development.

-

Therapeutic Targets :

-

Hypophosphatasia : Enzyme replacement therapy with a bone-targeted recombinant form of TNSALP (asfotase alfa) is a primary treatment for HPP, directly addressing the enzyme deficiency.

-

Inflammatory and Septic Conditions : Exogenous IAP supplementation has shown promise in pre-clinical studies for mitigating gut-derived inflammation and sepsis by detoxifying LPS.[8][23] This presents a potential therapeutic strategy for conditions like IBD and necrotizing enterocolitis.[11][23]

-

ALP Modulators : The development of agents that can enhance or inhibit ALP activity is an area of research for treating diseases with excessive bone turnover or other metabolic dysregulations.[5]

-

-

Biomarkers in Clinical Trials :

-

Bone Safety : BAP is a sensitive biomarker for bone formation and is used in toxicological studies and clinical trials to monitor the effects of new drugs on bone metabolism.[18][32]

-

Hepatotoxicity : The liver isoform of ALP is a standard marker of drug-induced liver injury, particularly cholestatic damage.

-

Oncology : PLAP and GCAP are used to monitor disease burden and response to therapy in clinical trials for germ cell tumors.[25]

-

Conclusion

The this compound isoenzymes represent a functionally diverse family of enzymes critical to human health. A clear understanding of their distinct genetic origins, tissue-specific roles, and biochemical properties is paramount for both basic research and clinical application. TNSALP is fundamental to skeletal health, IAP is a guardian of intestinal homeostasis, and PLAP/GCAP serve as vital markers in reproductive health and oncology. Advanced analytical techniques allow for their precise differentiation, providing valuable diagnostic information and enabling their use as specific biomarkers and therapeutic targets in drug development. Future research will likely continue to uncover novel functions and further refine the clinical utility of these essential enzymes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure and mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ALPL gene: MedlinePlus Genetics [medlineplus.gov]

- 5. What are this compound modulators and how do they work? [synapse.patsnap.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Interpretation and clinical significance of this compound isoenzyme patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INTESTINAL this compound: A SUMMARY OF ITS ROLE IN CLINICAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Intestinal this compound (IAP) - Preventive Tests | Diagnostiki Athinon [athenslab.gr]

- 12. Differential regulation of intestinal this compound gene expression by Cdx1 and Cdx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Placental this compound Expression as A Potential Target of Solid Tumors Immunotherapy by Using Gene and Protein Expression Repositories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. This compound (ALP) â Pregnancy Reference Values â Perinatology.com [perinatology.com]

- 16. This compound (ALP): What Highs and Lows Mean in Pregnancy - SARAH THOMPSON | FUNCTIONAL MATERNITY [functionalmaternity.com]

- 17. This compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. southtees.nhs.uk [southtees.nhs.uk]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Hypophosphatasia: 90 Years from a Canadian Discovery—A Comprehensive Review of the ALPL Gene Underlying Rathbun’s Syndrome [mdpi.com]

- 21. medlineplus.gov [medlineplus.gov]

- 22. womenshealth.labcorp.com [womenshealth.labcorp.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Placental this compound as a tumor marker for primary intracranial germinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Placental this compound as a tumor marker in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Is placental this compound (PLAP) a useful marker for seminoma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Expression of human placenta this compound in placenta during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. helena.com [helena.com]

- 31. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Bone this compound: Significance and symbolism [wisdomlib.org]

- 33. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in this compound catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Improved agarose electrophoretic method for separating this compound isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. academic.oup.com [academic.oup.com]

- 37. researchgate.net [researchgate.net]

The Cornerstone of Calcification: An In-depth Technical Guide to the Function of Alkaline Phosphatase in Bone Mineralization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of tissue-nonspecific alkaline phosphatase (TNAP) in the intricate process of bone mineralization. We delve into the core biochemical mechanisms, regulatory signaling pathways, and key experimental methodologies, presenting quantitative data and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: The Hydrolysis of an Inhibitor

Bone mineralization is a meticulously controlled process involving the deposition of hydroxyapatite (B223615) crystals onto the organic collagen matrix, providing bone with its characteristic strength and rigidity.[1] A key regulator of this process is the local concentration of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2]

Tissue-nonspecific this compound (TNAP), an ectoenzyme highly expressed on the surface of osteoblasts, plays a critical role by hydrolyzing PPi.[1][2] This enzymatic action accomplishes two crucial tasks: it removes the inhibitory PPi and simultaneously increases the local concentration of inorganic phosphate (B84403) (Pi), a fundamental component of hydroxyapatite.[2] This dual function is central to creating a permissive environment for the nucleation and growth of hydroxyapatite crystals.

The initiation of mineralization often occurs within matrix vesicles, small extracellular vesicles that bud from osteoblasts.[2][3] These vesicles are enriched in TNAP, calcium, and phosphate, serving as nucleation sites for the initial formation of hydroxyapatite crystals.[3][4]

Quantitative Data in Bone Mineralization

Precise quantification of molecules involved in bone metabolism is crucial for research and clinical diagnostics. The following tables summarize key quantitative data related to this compound activity and bone turnover markers.

Table 1: Reference Intervals for Serum Bone-Specific this compound (BAP)

| Population | Age Group | Reference Interval (ng/mL) | Source |

| Men | 25-29 years | 7.4 - 27.7 | [5] |

| 75-79 years | 7.6 - 24.4 | [5] | |

| Premenopausal Women | 30-54 years | 6.0 - 22.7 | [5] |

| Postmenopausal Women | 50-79 years | 8.1 - 31.6 | [5] |

Table 2: Reference Intervals for Serum Bone Turnover Markers

| Marker | Population | Age Group | Reference Interval | Source |

| P1NP | Men | 25-29 years | 31.1 - 95.9 ng/mL | [5] |

| Men | 75-79 years | 15.7 - 68.1 ng/mL | [5] | |

| Premenopausal Women | 30-54 years | 19.3 - 76.3 ng/mL | [5] | |

| Postmenopausal Women | 50-79 years | 18.2 - 102.3 ng/mL | [5] | |

| Men | 25-70 years | 15 - 80 µg/L | [6] | |

| Women | <30 years | 25 - 90 µg/L | [6] | |

| Women | 30-39 years | 15 - 80 µg/L | [6] | |

| Women | 40-49 years | 15 - 60 µg/L | [6] | |

| Women | 50-69 years | 15 - 75 µg/L | [6] | |

| Men | 35-45 years | 16.89 - 42.43 ng/mL | [7] | |

| Women | 35-45 years | 13.72 - 32.90 ng/mL | [7] | |

| CTX | Men | 25-29 years | 0.12 - 0.83 ng/mL | [5] |

| Men | 75-79 years | 0.05 - 0.58 ng/mL | [5] | |

| Premenopausal Women | 30-54 years | 0.05 - 0.67 ng/mL | [5] | |

| Postmenopausal Women | 50-79 years | 0.09 - 1.05 ng/mL | [5] | |

| Men | 25-40 years | 170 - 600 ng/L | [6] | |

| Men | 40-60 years | 130 - 600 ng/L | [6] | |

| Men | >60 years | 100 - 600 ng/L | [6] | |

| Women | <30 years | 150 - 800 ng/L | [6] | |

| Women | 30-39 years | 100 - 700 ng/L | [6] | |

| Women | 40-49 years | 100 - 600 ng/L | [6] | |

| Women | ≥50 years | 100 - 700 ng/L | [6] | |

| Men | 35-45 years | 0.100 - 0.378 ng/mL | [7] | |

| Women | 35-45 years | 0.112 - 0.210 ng/mL | [7] |

P1NP: Procollagen type I N-terminal propeptide; CTX: C-terminal telopeptide of type I collagen.

Regulatory Signaling Pathways

The expression and activity of TNAP in osteoblasts are tightly regulated by several signaling pathways, with the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways playing central roles.

BMP Signaling: BMPs, particularly BMP-2, are potent inducers of osteoblast differentiation.[8] BMP-2 signaling, through its receptors, activates the Smad transcription factors, which in turn upregulate the expression of key osteogenic genes, including TNAP (encoded by the ALPL gene).[8][9]

Wnt/β-catenin Signaling: The canonical Wnt signaling pathway is also crucial for osteoblast function and bone formation.[10][11][12] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to promote the expression of osteogenic target genes, including ALPL.[13][14] Interestingly, there is evidence of crosstalk between the BMP and Wnt pathways, with BMP-2 being shown to induce Wnt expression, creating an autocrine loop that sustains osteogenic differentiation and TNAP expression.[10][11][15]

Key Experimental Protocols

This section outlines the methodologies for essential experiments used to investigate the function of this compound in bone mineralization.

Quantification of this compound Activity

A common method to quantify ALP activity in osteoblastic cells is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Methodology:

-

Cell Lysis:

-

Culture osteoblastic cells (e.g., Saos-2, MC3T3-E1) to the desired confluency.

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release ALP. A common method is freeze-thawing (e.g., two cycles at -70°C/37°C) or sonication.[6]

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., containing glycine (B1666218) and MgCl2, pH 10.5).

-

Add the cell lysate to the reaction buffer.

-

Initiate the reaction by adding the pNPP substrate. An optimized concentration is 9 mM.[6][15]

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Measurement:

-

Stop the reaction by adding NaOH.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.

-

Calculate ALP activity relative to a standard curve of p-nitrophenol and normalize to total protein content of the cell lysate.

-

In Vitro Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S staining is a widely used method to visualize and quantify calcium deposits, an indicator of successful mineralization in osteoblast cultures.

Methodology:

-

Osteoblast Culture and Differentiation:

-

Seed osteoblasts in a multi-well plate and culture to confluency.

-

Induce osteogenic differentiation by switching to a mineralization medium containing ascorbic acid and β-glycerophosphate.[10]

-

Culture for 14-21 days, changing the medium every 2-3 days.

-

-

Staining:

-

Quantification (Optional):

-

After imaging, the stain can be extracted using a solution of 10% cetylpyridinium (B1207926) chloride.[10]

-

The absorbance of the extracted stain is measured at 562 nm.

-

The amount of calcium deposition can be quantified by comparing the absorbance to a standard curve.

-

Measurement of Inorganic Pyrophosphate (PPi)

Several methods are available to measure PPi in biological samples, including enzymatic assays and high-performance liquid chromatography (HPLC).

Enzymatic Assay Methodology:

-

Sample Preparation:

-

Collect cell culture medium or prepare cell/tissue lysates.

-

Deproteinize the samples, for instance, by ultrafiltration.

-

-

Enzymatic Reaction:

-

A commercially available kit can be used which involves a series of enzymatic reactions.

-

PPi is used to generate a product that can be detected colorimetrically (at ~570 nm) or fluorometrically (Ex/Em = 535/587 nm).

-

The assay is specific for PPi, with no interference from inorganic phosphate.

-

-

Measurement and Calculation:

-

Measure the absorbance or fluorescence.

-

Calculate the PPi concentration based on a standard curve.

-

HPLC Methodology:

-

Sample Preparation:

-

For cell culture, cells can be grown in the presence of radioactive orthophosphate (32Pi).

-

Collect and deproteinize the cell culture medium and cell lysates.

-

-

Chromatographic Separation:

-

Use a weak anion-exchange HPLC column.

-

Separate PPi from Pi and other phosphate-containing compounds using a gradient of Mg2+ ions and ionic strength.[16]

-

-

Detection and Quantification:

-

If using radiolabeling, the amount of 32PPi can be measured using a scintillation counter.

-

Quantify the PPi concentration based on the peak area and a standard curve.

-

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the planning and execution of research.

Conclusion and Future Directions

This compound is undeniably a central player in the regulation of bone mineralization. Its primary role in hydrolyzing the mineralization inhibitor PPi is well-established. This guide has provided a detailed overview of the mechanisms, quantitative data, regulatory pathways, and experimental protocols relevant to the study of ALP in this context.

Future research in this area will likely focus on:

-

Further elucidating the intricate crosstalk between the signaling pathways that regulate TNAP expression.

-

Developing more specific and potent pharmacological modulators of TNAP activity for therapeutic applications in bone diseases such as osteoporosis and hypophosphatasia.

-

Investigating the role of other TNAP substrates and their impact on bone mineralization.

-

Utilizing advanced imaging techniques to visualize and quantify TNAP activity and mineralization in real-time in vivo.

A thorough understanding of the multifaceted role of this compound is paramount for the development of novel therapeutic strategies aimed at promoting bone formation and treating skeletal disorders.

References

- 1. Frontiers | Roles of Phosphate in Skeleton [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Ultrastructural and biochemical aspects of matrix vesicle-mediated mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reference intervals for serum concentrations of three bone turnover markers for men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Age-related reference intervals for bone turnover markers from an Australian reference population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishing Reference Intervals for Bone Turnover Markers in the Healthy Shanghai Population and the Relationship with Bone Mineral Density in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BMP-2 vs. BMP-4 expression and activity in glucocorticoid-arrested MC3T3-E1 osteoblasts: Smad signaling, not this compound activity, predicts rescue of mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BMP-2 controls this compound expression and osteoblast mineralization by a Wnt autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Differentiation-inducing factor-1 alters canonical Wnt signaling and suppresses this compound expression in osteoblast-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

Alkaline Phosphatase: A Pivotal Ectoenzyme in Cellular Signaling and a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkaline phosphatase (ALP), a ubiquitous metalloenzyme, plays a critical, yet often underappreciated, role in a multitude of cellular signaling pathways. Beyond its well-established function in bone mineralization and its utility as a clinical biomarker, ALP is a key regulator of inflammation, gut homeostasis, neuronal development, and lipid metabolism. This guide provides a comprehensive overview of the multifaceted roles of ALP in cellular signaling, with a focus on its enzymatic activity of dephosphorylating key signaling molecules. We will delve into the signaling cascades modulated by ALP, present quantitative data on its activity, and provide detailed experimental protocols for its study. Furthermore, this document offers visual representations of these complex pathways and experimental workflows to facilitate a deeper understanding of ALP's function and its potential as a therapeutic target.

Introduction to this compound Isozymes and Functions

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH, leading to the release of inorganic phosphate and an alcohol.[1] In humans, four main isozymes are expressed, each with distinct tissue distribution and physiological roles[2][3]:

-

Intestinal this compound (IAP): Primarily expressed in the small intestine, IAP is crucial for maintaining gut homeostasis, regulating the gut microbiota, detoxifying bacterial components like lipopolysaccharide (LPS), and modulating intestinal inflammation.[2][4][5]

-

Placental this compound (PLAP): Found in high concentrations in the placenta during pregnancy.

-

Germ Cell this compound (GCAP): Expressed in germ cells.

-

Tissue-Nonspecific this compound (TNAP): Ubiquitously expressed, with high levels in the liver, bone, and kidney.[6] TNAP is essential for bone mineralization, and its dysfunction leads to the metabolic bone disease hypophosphatasia.[7][8] It also plays significant roles in the central nervous system (CNS) and lipid metabolism.[6][9]

The primary mechanism by which ALPs influence cellular signaling is through the dephosphorylation of a wide array of substrates, thereby altering their biological activity and downstream effects.[6]

Core Signaling Pathways Modulated by this compound

Innate Immunity and Inflammation: The Role of IAP in LPS Detoxification

A critical function of IAP in the gut is the detoxification of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2][5] LPS is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4).

IAP dephosphorylates the lipid A moiety of LPS, which is crucial for its binding to the TLR4/MD-2 receptor complex.[10] This detoxification process prevents the activation of downstream pro-inflammatory signaling cascades, primarily the NF-κB pathway, thereby dampening the inflammatory response.[5][10]

Caption: IAP-mediated detoxification of LPS prevents TLR4 signaling.

Purinergic Signaling in the Central Nervous System

TNAP plays a significant role in regulating purinergic signaling in the CNS by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP).[6][11] ATP can act as a neurotransmitter and a pro-inflammatory molecule by activating P2 receptors.

By converting ATP to adenosine, TNAP shifts the balance from pro-inflammatory P2 receptor signaling to anti-inflammatory P1 (adenosine) receptor signaling.[10] This regulation is crucial for neuronal development, axonal growth, and mitigating neuroinflammation.[6][11]

Caption: TNAP modulates the balance of purinergic signaling.

Bone Mineralization and the Role of TNAP

In bone, TNAP is highly expressed by osteoblasts and is essential for the formation of hydroxyapatite (B223615) crystals, the mineral component of bone.[7] TNAP facilitates mineralization through two primary mechanisms:

-

Hydrolysis of Inorganic Pyrophosphate (PPi): PPi is a potent inhibitor of hydroxyapatite crystal formation. TNAP hydrolyzes PPi into two molecules of inorganic phosphate (Pi), thereby removing the inhibitory effect and increasing the local concentration of Pi.[7]

-

Generation of Inorganic Phosphate (Pi): The Pi generated from PPi hydrolysis is a building block for hydroxyapatite crystals.[12]

Caption: TNAP's dual role in promoting bone mineralization.

TNAP in Cancer Signaling

The role of ALP in cancer is complex and context-dependent.[13][14] Elevated ALP levels are often associated with bone and liver metastases.[15][16] Several signaling pathways have been implicated in the regulation of ALP expression in cancer cells, including the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways.[13][17] Activation of these pathways can lead to increased ALP expression, which in the case of bone metastases, may reflect an osteoblastic phenotype acquired by the tumor cells.[13]

Quantitative Data on this compound

The following tables summarize key quantitative parameters related to this compound activity and its modulation.

Table 1: Michaelis-Menten Constants (Km) for Various ALP Substrates

| ALP Isozyme | Substrate | Km (mM) | Reference |

| TNAP | p-Nitrophenyl phosphate | 0.4 - 1.0 | [18] |

| TNAP | Pyridoxal-5'-phosphate | 0.01 - 0.1 | [18] |

| TNAP | Inorganic Pyrophosphate | ~0.1 | [8] |

| IAP | p-Nitrophenyl phosphate | 0.5 - 2.0 | [18] |

Table 2: IC50 Values of Common ALP Inhibitors

| Inhibitor | Target ALP Isozyme(s) | IC50 (µM) | Reference |

| Levamisole | TNAP | ~16 | [1] |

| L-Homoarginine | TNAP, IAP | Varies | [19] |

| Theophylline | Most ALPs | ~82 | [1] |

| Pyrazolo-oxothiazolidine derivatives | TNAP | 0.045 | [1] |

Experimental Protocols

Measurement of this compound Activity

A common method to measure ALP activity is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol:

-

Sample Preparation: Prepare cell lysates or serum samples. For cell lysates, wash cells with PBS, lyse in a suitable buffer (e.g., Tris-HCl with Triton X-100), and centrifuge to remove debris.

-

Reaction Mixture: In a 96-well plate, add 50 µL of sample to 150 µL of pNPP substrate solution (e.g., 1 mg/mL pNPP in a buffer containing MgCl2 at pH 9.5).

-

Incubation: Incubate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction: Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow at alkaline pH.

-

Quantification: Create a standard curve using known concentrations of p-nitrophenol to determine the ALP activity in the samples, typically expressed as U/L or nmol/min/mg of protein.

Caption: Workflow for a colorimetric ALP activity assay.

Inhibition of this compound Activity in Cell Culture

This protocol describes how to treat cells with an ALP inhibitor to study its effects on a specific signaling pathway.

Protocol:

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare a stock solution of the ALP inhibitor (e.g., levamisole) in a suitable solvent (e.g., water or DMSO).

-

Treatment: Dilute the inhibitor stock solution to the desired final concentration in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (medium with solvent but no inhibitor).

-

Incubation: Incubate the cells for a predetermined time, which may range from a few hours to several days depending on the experiment.

-

Downstream Analysis: After incubation, cells can be harvested for various analyses, such as:

-

Western blotting to assess the phosphorylation state of target proteins.

-

RT-qPCR to measure the expression of target genes.

-

Cell-based assays to evaluate proliferation, differentiation, or migration.

-

Conclusion and Future Directions

This compound is a critical regulator of diverse cellular signaling pathways, with profound implications for health and disease. Its ability to dephosphorylate key signaling molecules places it at the crossroads of inflammation, bone metabolism, neuronal function, and cancer progression. The experimental protocols and data presented in this guide provide a framework for further investigation into the intricate roles of ALP. Future research should focus on the development of isoenzyme-specific inhibitors and activators, which could offer novel therapeutic strategies for a wide range of conditions, from inflammatory bowel disease to neurodegenerative disorders and cancer. A deeper understanding of the regulation of ALP expression and activity will undoubtedly unlock new avenues for therapeutic intervention.

References

- 1. Potent this compound Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Intestinal this compound in Inflammatory Disorders of Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue-nonspecific this compound Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Tissue Nonspecific this compound (TNAP) Regulates Cranial Base Growth and Synchondrosis Maturation [frontiersin.org]

- 9. Tissue this compound is involved in lipid metabolism and gene expression and secretion of adipokines in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound, an Unconventional Immune Protein [frontiersin.org]

- 11. Tissue-nonspecific this compound promotes axonal growth of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immobilization of this compound on Microporous Nanofibrous Fibrin Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - Jiang - Translational Cancer Research [tcr.amegroups.org]

- 14. researchgate.net [researchgate.net]

- 15. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medicalrealities.com [medicalrealities.com]

- 17. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - Jiang- Translational Cancer Research [tcr.amegroups.org]

- 18. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound - Wikipedia [en.wikipedia.org]

Regulation of Alkaline Phosphatase Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatase (ALP) is a crucial enzyme involved in various physiological processes, most notably in bone mineralization and liver function. The regulation of its gene expression is a complex interplay of transcriptional, post-transcriptional, and epigenetic mechanisms. Understanding these regulatory networks is paramount for developing therapeutic strategies for a range of diseases, including skeletal disorders and certain cancers. This guide provides a comprehensive overview of the core mechanisms governing ALP gene expression, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

The human genome contains four ALP genes: tissue-nonspecific this compound (TNAP), intestinal ALP, placental ALP, and germ cell ALP. This guide will primarily focus on the tissue-nonspecific isoform (encoded by the ALPL gene), which is the most widely expressed and clinically significant.

Transcriptional Regulation

The transcription of the ALPL gene is a tightly controlled process orchestrated by a cohort of transcription factors that bind to specific regulatory elements within its promoter and intronic regions.

Key Transcription Factors

-

Runx2 (Runt-related transcription factor 2): A master regulator of osteoblast differentiation, Runx2 is a pivotal activator of ALPL gene expression.[1] It directly binds to osteoblast-specific cis-acting elements (OSE2) in the promoter of osteoblast-related genes, including ALPL, to initiate their transcription.[2] The expression of Runx2 itself is induced during the early stages of osteoblast differentiation, leading to a subsequent increase in ALP activity.[1] Studies have shown that overexpression of Runx2 in non-osteoblastic cells can induce the expression of major osteoblast-specific genes, including ALP.[2]

-

Sp7/Osterix (Osx): Another critical transcription factor for osteoblast differentiation, Osterix acts downstream of Runx2.[3] It is essential for the maturation of pre-osteoblasts into fully functional osteoblasts capable of bone matrix deposition. Overexpression of Osterix in bone marrow stromal cells has been shown to increase the expression of several osteoblastic markers, including this compound.[3][4]

Signaling Pathways Influencing Transcription

Several signaling pathways converge on the ALPL gene promoter to modulate its transcription.

-

Bone Morphogenetic Protein (BMP) Signaling: BMPs, particularly BMP-2, are potent inducers of osteoblast differentiation and, consequently, ALP expression.[5][6] Upon binding to its receptor, BMP-2 initiates an intracellular signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad1/5/8). These activated Smads then translocate to the nucleus and cooperate with other transcription factors, including Runx2, to activate the transcription of osteogenic genes like ALPL.[7]

-

Wnt/β-catenin Signaling: The canonical Wnt signaling pathway plays a crucial role in bone formation and ALP regulation.[8] Activation of this pathway by Wnt ligands, such as Wnt3a, leads to the stabilization and nuclear accumulation of β-catenin.[9] In the nucleus, β-catenin acts as a coactivator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which can bind to the ALPL promoter and enhance its activity.[10] Interestingly, there is evidence of a Wnt autocrine loop that mediates the induction of ALP by BMP-2 in pre-osteoblastic cells.[7]

Post-Transcriptional Regulation

Following transcription, the stability and translational efficiency of ALPL mRNA are subject to regulation by non-coding RNAs, primarily microRNAs (miRNAs).

MicroRNA-mediated Regulation

MicroRNAs are small, non-coding RNA molecules that typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been implicated in the regulation of ALP expression.

-

miR-21: This miRNA has been shown to be involved in the regulation of osteogenesis.[11] Studies have indicated that miR-21 can influence the expression of genes involved in bone formation, although its direct and quantitative impact on ALP can vary depending on the cellular context.[11][12]

Epigenetic Regulation

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, play a significant role in controlling ALPL gene expression.

DNA Methylation

DNA methylation, the addition of a methyl group to a cytosine residue, is a key epigenetic mechanism for gene silencing. The methylation status of the ALPL promoter is inversely correlated with its expression.[13] Hypermethylation of CpG islands in the promoter region leads to transcriptional repression, while demethylation is associated with active gene expression. For instance, treatment of the osteoblastic cell line MG-63 with the DNA demethylating agent 5-aza-2'-deoxycytidine (AzadC) resulted in a 30-fold increase in ALPL expression.[13]

Histone Acetylation

Histone acetylation is an epigenetic mark generally associated with a more open chromatin structure and active gene transcription. The acetylation status of histones at the ALPL promoter is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Inhibition of HDACs by compounds like Trichostatin A (TSA) can lead to hyperacetylation of histones, promoting a chromatin state that is permissive for transcription and resulting in increased ALP expression.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of various regulators on this compound gene expression and activity, as reported in the literature.

| Regulator | Experimental System | Effect on ALP Expression/Activity | Fold Change / Quantitative Value | Reference |

| Transcriptional Regulators | ||||

| Runx2 Overexpression | Adipose tissue-derived MSCs | Increased ALP activity | Marked increase | [2] |

| Osterix Overexpression | Murine bone marrow stromal cells | Increased ALP activity | Significant increase | [3] |

| BMP-2 (1 µg/mL, 14 days) | Human pre-osteoblasts | Increased ALPL mRNA | Significant increase | [5] |

| BMP-2 (2 µg/mL, 21 days) | Human pre-osteoblasts | Increased ALP activity | Significant increase (p = 0.013) | [5] |

| Wnt3a | Dental follicle cell line | Increased ALP expression | Enhanced by Wnt5a silencing | [9] |

| Epigenetic Modifiers | ||||

| 5-aza-2'-deoxycytidine (AzadC) | MG-63 osteoblastic cells | Increased ALPL mRNA | 30-fold increase | [13] |

| Trichostatin A (TSA) | Human aortic smooth muscle cells | Increased ALP expression and activity | Significant increase | [14] |

| Post-Transcriptional Regulators | ||||

| miR-21 inhibitor | MC3T3-E1 pre-osteoblast cells | Decreased ALP mRNA | Significant decrease (p < 0.05) | [11] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Below are diagrams of key signaling pathways that regulate this compound gene expression, generated using the DOT language for Graphviz.

Caption: BMP-2 signaling pathway leading to the transcriptional activation of the this compound (ALP) gene.

References

- 1. MicroRNA expression in response to murine myocardial infarction: miR-21 regulates fibroblast metalloprotease-2 via phosphatase and tensin homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulatory Cascades in Runx2-Dependent Bone Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osterix enhances proliferation and osteogenic potential of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Osterix protein stability and physiological role in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMP-2 Long-Term Stimulation of Human Pre-Osteoblasts Induces Osteogenic Differentiation and Promotes Transdifferentiation and Bone Remodeling Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bone morphogenetic protein-2-induced this compound expression is stimulated by Dlx5 and repressed by Msx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BMP-2 controls this compound expression and osteoblast mineralization by a Wnt autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Wnt5a attenuates Wnt3a-induced this compound expression in dental follicle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. MicroRNA-21 promotes phosphatase gene and protein kinase B/phosphatidylinositol 3-kinase expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenetic regulation of this compound in human cells of the osteoblastic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trichostatin A, an HDAC class I/II inhibitor, promotes Pi-induced vascular calcification via up-regulation of the expression of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HDAC inhibitor trichostatin A suppresses osteoclastogenesis by upregulating the expression of C/EBP-β and MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tissue-Nonspecific Alkaline Phosphatase (TNSALP): Function, Pathophysiology, and Therapeutic Intervention

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tissue-nonspecific alkaline phosphatase (TNSALP), encoded by the ALPL gene, is a critical ectoenzyme anchored to the cell membrane, playing a pivotal role in skeletal mineralization and vitamin B6 metabolism.[1][2][3] Its primary function is the hydrolysis of extracellular phosphate-containing compounds.[1][4] Deficiencies in TNSALP activity, resulting from mutations in the ALPL gene, lead to the rare genetic disorder hypophosphatasia (HPP).[1][3][4] This condition is characterized by defective bone and tooth mineralization due to the accumulation of TNSALP substrates, most notably inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation.[1][5][6][7] Understanding the nuanced biochemistry of TNSALP, its physiological roles, and the molecular basis of HPP is crucial for the development of targeted therapeutics, exemplified by the success of enzyme replacement therapy.

Biochemical Function of TNSALP

TNSALP is a phosphomonoesterase that catalyzes the hydrolysis of a variety of phosphomonoesters at an alkaline pH optimum.[8] Its active site contains metal ions essential for its catalytic activity. The enzyme is widely distributed, with predominant expression in the liver, bone, and kidneys.[1][4]

Key Physiological Substrates

While TNSALP can hydrolyze various substrates in vitro, three are considered physiologically critical:

-

Inorganic Pyrophosphate (PPi): TNSALP hydrolyzes PPi into two molecules of inorganic phosphate (B84403) (Pi).[2][9][10] This action is the cornerstone of its role in bone mineralization, as PPi potently inhibits the growth of hydroxyapatite crystals.[5][6][7] By reducing local PPi concentrations, TNSALP facilitates the deposition of calcium and phosphate, leading to the formation of a rigid bone matrix.[7][10]

-

Pyridoxal-5'-Phosphate (PLP): PLP is the active coenzyme form of vitamin B6. TNSALP dephosphorylates PLP to pyridoxal (B1214274) (PL), allowing it to cross cell membranes, including the blood-brain barrier.[2][11] Once inside the cell, PL is re-phosphorylated back to PLP, where it serves as an essential cofactor for neurotransmitter synthesis, including gamma-aminobutyric acid (GABA).[2][12]

-

Phosphoethanolamine (PEA): PEA is another substrate that accumulates in HPP patients.[9][13] While its specific role is less defined than that of PPi and PLP, it is a component of the glycosylphosphatidylinositol (GPI) anchor that tethers proteins like TNSALP to the cell membrane.[9]

Quantitative Data: Substrates and Kinetic Properties

The catalytic efficiency of TNSALP varies for its different substrates. Mutations associated with HPP can disproportionately affect the hydrolysis of one substrate over another, contributing to the clinical variability of the disease.[14][15]

| Substrate | Typical Plasma Concentration (Normal) | Typical Plasma Concentration (HPP) | Role of TNSALP Hydrolysis |

| Inorganic Pyrophosphate (PPi) | 0.58–3.78 µM[16] | Elevated[5][17] | Removes mineralization inhibitor, provides Pi[7][10] |

| Pyridoxal-5'-Phosphate (PLP) | 5–109 nM[18] | Markedly Elevated (e.g., >5,000 nM)[18][19] | Facilitates transport of Vitamin B6 into cells[2][11] |

| Phosphoethanolamine (PEA) | Trace | Elevated[13][17] | Function less clearly defined[9] |

Table 1: Key Physiological Substrates of TNSALP and Consequences of Deficient Activity.

Core Physiological Roles

Bone and Tooth Mineralization

The quintessential function of TNSALP is to enable the mineralization of the skeletal and dental matrices.[1][20] This process is tightly regulated by the ratio of inorganic phosphate (Pi) to inorganic pyrophosphate (PPi).

-

PPi Generation: Extracellular PPi is generated from ATP by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[21]

-

Inhibition of Mineralization: PPi acts as a potent inhibitor, preventing the spontaneous precipitation of calcium phosphate and the growth of hydroxyapatite crystals onto the collagen scaffold of the bone matrix.[6][7]

-

TNSALP Action: TNSALP, expressed on the surface of osteoblasts and chondrocytes, hydrolyzes PPi into Pi.[9][17] This enzymatic action achieves two critical goals simultaneously: it removes the local inhibitor (PPi) and increases the local concentration of a key mineral component (Pi), thereby driving the formation of hydroxyapatite.[10]

Central Nervous System Function

TNSALP is essential for proper vitamin B6 metabolism in the brain.[9] In HPP, the accumulation of extracellular PLP prevents its entry into neurons. This leads to an intracellular deficiency of the PLP cofactor, which can impair the synthesis of neurotransmitters and result in vitamin B6-responsive seizures, particularly in severe infantile forms of HPP.[6][11][12] Evidence suggests TNSALP acts as an ectoenzyme, regulating extracellular rather than intracellular PLP concentrations.[18]

Pathophysiology of Hypophosphatasia (HPP)

HPP is the metabolic bone disease caused by loss-of-function mutations in the ALPL gene.[3][6] Over 300 distinct mutations have been identified, leading to a wide spectrum of clinical severity.[1] The severity generally correlates with the degree of residual TNSALP enzyme activity; mutations that completely eliminate activity cause the most severe forms.[1]

The pathophysiology is a direct consequence of TNSALP substrate accumulation:[1][22]

-

Skeletal Defects: Elevated extracellular PPi impairs the formation and growth of hydroxyapatite crystals, leading to rickets in children and osteomalacia (softening of bones) in adults.[5][6] This results in bone deformities, fractures, and pain.[4][23]

-

Dental Manifestations: Defective mineralization of cementum, the tissue that anchors teeth to the jawbone, leads to premature tooth loss.[6]

-

Neurological Symptoms: Impaired PLP metabolism can cause seizures in severe cases.[6][17]

-

Systemic Complications: Other reported issues include muscle weakness, respiratory complications from chest deformities, and nephrocalcinosis (calcium deposits in the kidneys).[4][23]

Therapeutic Strategies: Enzyme Replacement Therapy

The primary therapeutic approach for HPP is enzyme replacement therapy (ERT) with asfotase alfa (Strensiq®).[24] Asfotase alfa is a recombinant human TNSALP glycoprotein.[24] It is engineered as a fusion protein containing the TNSALP catalytic domain, a human immunoglobulin Fc domain, and a deca-aspartate bone-targeting domain.[7][23]

This design allows the replacement enzyme to localize to the bone surface, where it can effectively hydrolyze excess PPi, thereby correcting the underlying biochemical defect and promoting bone mineralization.[7] Clinical trials have demonstrated that asfotase alfa improves bone mineralization, reduces skeletal abnormalities, and increases survival in patients with perinatal- and infantile-onset HPP.[5] Treatment leads to a reduction in plasma levels of both PPi and PLP.[5]

| Therapeutic Agent | Mechanism of Action | Target Population | Key Outcomes |

| Asfotase alfa (Strensiq®) | Recombinant TNSALP enzyme replacement; hydrolyzes PPi at the bone surface.[7][24] | Perinatal/infantile- and juvenile-onset HPP.[24] | Improved bone mineralization, reduced rickets severity, improved survival.[5] |

Table 2: Enzyme Replacement Therapy for Hypophosphatasia.

Key Experimental Protocols

Protocol: Colorimetric TNSALP Enzyme Activity Assay